![molecular formula C28H26FN5O3 B2598636 4-benzyl-2-(4-fluorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105227-80-2](/img/structure/B2598636.png)
4-benzyl-2-(4-fluorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
The compound “4-benzyl-2-(4-fluorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic molecule. It belongs to the class of compounds known as triazoloquinazolines . These compounds are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors .
Scientific Research Applications
Antimicrobial Activity
The compound’s structure suggests potential antimicrobial properties. Researchers have synthesized related derivatives, such as 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines, which exhibit promising antimicrobial activity against various microorganisms . These compounds could be investigated further for their efficacy against specific bacterial strains, fungi, and other pathogens.
Antifungal Properties
In recent studies, [1,2,4]triazolo[4,3-a]pyridines (a closely related class of compounds) demonstrated excellent antifungal activity against various fungal species, including Phyllosticta Pirina, Sclerotinia sclerotiorum, Rhizoctonia solanii, Fusarium oxysporum, and Candida albicans . Given the structural similarities, our compound might also exhibit antifungal effects. Investigating its potential as an antifungal agent could be valuable.
Drug Design and Development
Heterocyclic compounds like ours often serve as scaffolds for drug design. By modifying specific functional groups, researchers can tailor the compound for specific targets. In silico pharmacokinetic and molecular modeling studies could guide drug development efforts .
Lithium-Ion Batteries
Interestingly, a related compound, 4-fluorobenzyl cyanide, has been studied for its role in enhancing lithium-ion battery electrochemical kinetics . While not directly applicable to our compound, this research highlights the importance of heterocyclic structures in materials science.
Future Directions
Mechanism of Action
Target of Action
Mode of Action
The mode of action of these compounds can vary depending on the specific derivative and target. Some derivatives have been found to intercalate DNA, disrupting its structure and function . Others have been found to act as antagonists of the A2B receptors .
Biochemical Pathways
The biochemical pathways affected by these compounds can also vary. For example, A2B receptor antagonists can affect pathways related to cancer cell proliferation .
Result of Action
The result of the action of these compounds can include inhibition of cancer cell proliferation and disruption of DNA structure .
properties
IUPAC Name |
4-benzyl-2-[(4-fluorophenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN5O3/c1-18(2)15-30-25(35)21-10-13-23-24(14-21)34-27(32(26(23)36)16-19-6-4-3-5-7-19)31-33(28(34)37)17-20-8-11-22(29)12-9-20/h3-14,18H,15-17H2,1-2H3,(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHIOAVCKUBTFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=CC=C(C=C4)F)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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